Spiro[3.5]nonan-5-ol
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Overview
Description
Spiro[35]nonan-5-ol is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonan-5-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable ketone with a diol in the presence of an acid catalyst can lead to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of spiro[3.5]nonan-5-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of spiro[3.5]nonan-5-halides.
Scientific Research Applications
Chemistry
In chemistry, Spiro[3.5]nonan-5-ol is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or bioactive molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, anti-inflammatory, or other pharmacological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of Spiro[3.5]nonan-5-ol and its derivatives depends on their specific chemical structure and the biological target. Generally, these compounds may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. The exact mechanism can vary widely depending on the specific application and compound derivative.
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.5]nonan-2-ol
- Spiro[3.5]nonan-7-ol
- Spiro[3.5]nonane
Uniqueness
Spiro[3.5]nonan-5-ol is unique due to its specific position of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, this compound may exhibit distinct properties that make it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
spiro[3.5]nonan-9-ol |
InChI |
InChI=1S/C9H16O/c10-8-4-1-2-5-9(8)6-3-7-9/h8,10H,1-7H2 |
InChI Key |
KTBRCVBLJWJDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC2)C(C1)O |
Origin of Product |
United States |
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